molecular formula C9H10N2O B571893 6-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1226907-32-9

6-Methoxy-2-methylimidazo[1,2-a]pyridine

Cat. No. B571893
Key on ui cas rn: 1226907-32-9
M. Wt: 162.192
InChI Key: WIMHUMILCZAGSQ-UHFFFAOYSA-N
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Patent
US07652032B2

Procedure details

A mixture composed of 1.92 g (11 mM) of 2-methyl-6-methoxyimidazo[1,2-α]pyridine and of 7.26 g (45 mM) of pyridinium hydrobromide is heated to melting point for 8 hours. The mixture is then cooled and water is added thereto. The aqueous phase is brought to a basic pH with sodium bicarbonate and extracted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The desired product is thus obtained in the form of a beige solid with a yield of 30%.
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
pyridinium hydrobromide
Quantity
7.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([O:10]C)=[CH:6][N:5]2[CH:12]=1.Br.[NH+]1C=CC=CC=1.C(=O)(O)[O-].[Na+]>O>[CH3:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][N:5]2[CH:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
CC=1N=C2N(C=C(C=C2)OC)C1
Step Two
Name
pyridinium hydrobromide
Quantity
7.26 g
Type
reactant
Smiles
Br.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=C(C=C2)O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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